3,5-Dihydroxy-2-naphthoyl chloride
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Overview
Description
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- is an organic compound with the molecular formula C11H7ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carbonyl chloride and hydroxyl functional groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- typically involves the chlorination of 2-naphthoic acid followed by hydroxylation. One common method includes:
Chlorination: 2-naphthoic acid is reacted with thionyl chloride (SOCl2) to form 2-naphthalenecarbonyl chloride.
Hydroxylation: The resulting 2-naphthalenecarbonyl chloride is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst to introduce hydroxyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Quinones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological interactions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,5-Dihydroxy-2-naphthoic acid: Contains carboxylic acid instead of carbonyl chloride, leading to different reactivity and applications.
2-Naphthalenecarbonyl chloride, 3-hydroxy-: Contains only one hydroxyl group, resulting in different chemical behavior.
Uniqueness
2-Naphthalenecarbonyl chloride, 3,5-dihydroxy- is unique due to the presence of both carbonyl chloride and two hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
Properties
Molecular Formula |
C11H7ClO3 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3,5-dihydroxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c12-11(15)8-4-6-2-1-3-9(13)7(6)5-10(8)14/h1-5,13-14H |
InChI Key |
YMAYFWBWXHIZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)Cl |
Origin of Product |
United States |
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